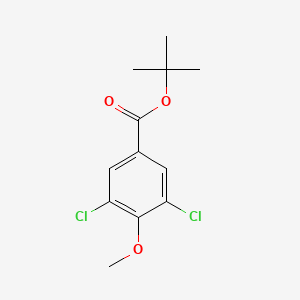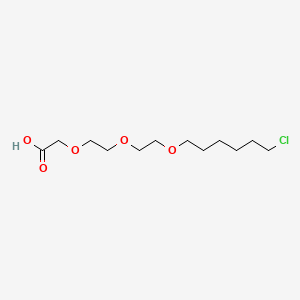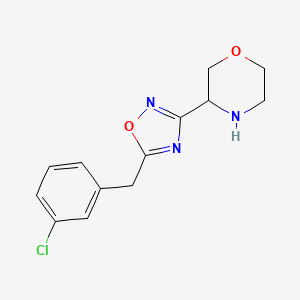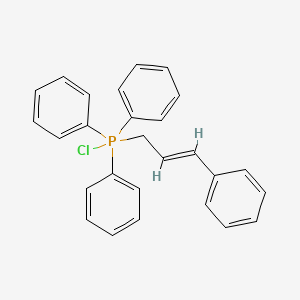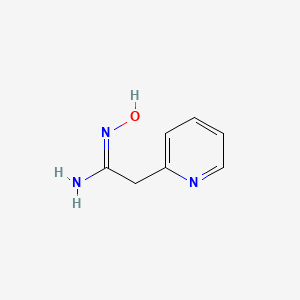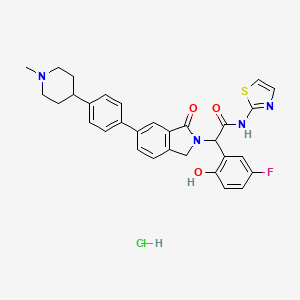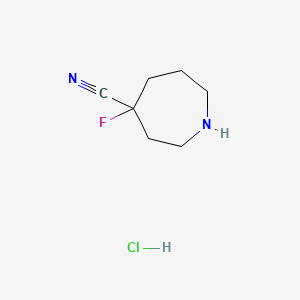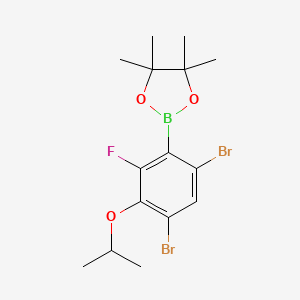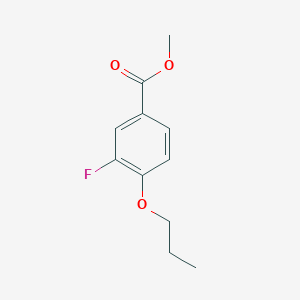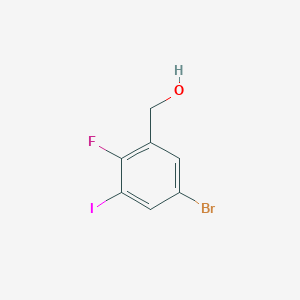
(5-Bromo-2-fluoro-3-iodophenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-fluoro-3-iodophenyl)methanol is an organic compound with the molecular formula C7H6BrFOI It is a halogenated phenylmethanol derivative, characterized by the presence of bromine, fluorine, and iodine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-fluoro-3-iodophenyl)methanol typically involves the halogenation of a phenylmethanol precursor. One common method includes the sequential introduction of bromine, fluorine, and iodine atoms onto the benzene ring through electrophilic aromatic substitution reactions. The reaction conditions often involve the use of halogenating agents such as bromine, fluorine gas, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure efficient and controlled introduction of halogen atoms. The use of automated systems and advanced catalysts can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-fluoro-3-iodophenyl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or convert the hydroxyl group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the hydroxyl group can yield 5-bromo-2-fluoro-3-iodobenzaldehyde or 5-bromo-2-fluoro-3-iodobenzoic acid. Substitution reactions can produce derivatives with different functional groups replacing the halogen atoms .
Scientific Research Applications
(5-Bromo-2-fluoro-3-iodophenyl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which (5-Bromo-2-fluoro-3-iodophenyl)methanol exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for these targets, influencing various biochemical pathways. The exact mechanism of action depends on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-2-fluorophenyl)methanol
- (5-Bromo-3-iodophenyl)methanol
- (5-Fluoro-2-iodophenyl)methanol
Uniqueness
(5-Bromo-2-fluoro-3-iodophenyl)methanol is unique due to the simultaneous presence of bromine, fluorine, and iodine atoms on the benzene ring. This combination of halogens imparts distinct chemical properties, such as increased reactivity and potential for selective interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C7H5BrFIO |
|---|---|
Molecular Weight |
330.92 g/mol |
IUPAC Name |
(5-bromo-2-fluoro-3-iodophenyl)methanol |
InChI |
InChI=1S/C7H5BrFIO/c8-5-1-4(3-11)7(9)6(10)2-5/h1-2,11H,3H2 |
InChI Key |
SOJHMXGBILCBPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1CO)F)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





